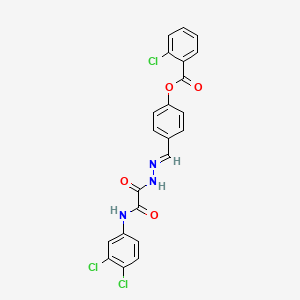
4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3,4-dichloroaniline with an appropriate oxoacetyl compound under acidic or basic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 2-chlorobenzoate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new substituents on the aromatic rings, such as halogens or nitro groups.
科学的研究の応用
Chemistry
In chemistry, 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl benzoate
- 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is unique due to the presence of the 2-chlorobenzoate group
特性
CAS番号 |
881659-87-6 |
|---|---|
分子式 |
C22H14Cl3N3O4 |
分子量 |
490.7 g/mol |
IUPAC名 |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H14Cl3N3O4/c23-17-4-2-1-3-16(17)22(31)32-15-8-5-13(6-9-15)12-26-28-21(30)20(29)27-14-7-10-18(24)19(25)11-14/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
InChIキー |
QPRFGMXXYVAQRB-RPPGKUMJSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















